molecular formula C21H16N4O2 B4462352 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide

Cat. No. B4462352
M. Wt: 356.4 g/mol
InChI Key: MJAJHGJISZWIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide, also known as PPO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been found to have a variety of interesting properties that make it a valuable tool for researchers in a number of fields. In

Mechanism of Action

The mechanism of action of 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins in cells. In cancer cells, 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurons, 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been shown to protect against oxidative stress and may act as an antioxidant.
Biochemical and Physiological Effects
2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been found to have a variety of biochemical and physiological effects in cells and organisms. In addition to its antitumor and neuroprotective properties, 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has also been found to have analgesic properties and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide. One area of interest is the development of new cancer therapies based on 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide and related compounds. Additionally, further investigation into the neuroprotective properties of 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide may lead to the development of new treatments for neurodegenerative diseases. Other potential areas of research include the development of new anti-inflammatory drugs and the investigation of 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide's potential as an analgesic.

Scientific Research Applications

2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been shown to have antitumor activity and may be a promising candidate for the development of new cancer therapies. Additionally, 2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide has been investigated for its potential use in drug discovery as a lead compound for the development of new drugs.

properties

IUPAC Name

2-phenyl-N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-19(14-15-6-2-1-3-7-15)23-18-9-5-4-8-17(18)21-24-20(25-27-21)16-10-12-22-13-11-16/h1-13H,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAJHGJISZWIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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